H3R Affinity: A Distinct Pharmacological Profile
While not an optimized drug candidate itself, Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine exhibits a unique, moderate affinity (Ki = 1.03 µM) for the histamine H3 receptor (H3R), a profile that differentiates it from highly potent, imidazole-containing H3R ligands which can suffer from poor selectivity and off-target effects [1]. For comparison, the classic H3R antagonist thioperamide has a Ki of ~25 nM, while optimized non-imidazole alkylpiperidines in the same class have been reported with pKi values up to 8.56 (Ki ≈ 2.8 nM) [2]. This lower potency of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine positions it as a valuable tool compound for understanding structure-activity relationships, particularly for investigating the correlation between reduced H3R affinity, improved selectivity profiles, and CNS exposure, as non-imidazole derivatives are a key focus for developing therapeutics with fewer side effects [2].
| Evidence Dimension | Binding Affinity for Histamine H3 Receptor (H3R) |
|---|---|
| Target Compound Data | Ki = 1.03 µM (1030 nM) |
| Comparator Or Baseline | Optimized non-imidazole alkylpiperidine (pKi = 8.56; Ki ≈ 2.8 nM) and classic antagonist Thioperamide (Ki ≈ 25 nM) |
| Quantified Difference | 368-fold lower affinity than the optimized alkylpiperidine comparator. |
| Conditions | Radioligand displacement assay using [3H]-N-alpha-methylhistamine in rat cerebral cortex homogenates [1]. |
Why This Matters
This moderate affinity provides a wider dynamic range for probing SAR and may be associated with a reduced risk of receptor desensitization and off-target liabilities common to high-affinity H3R antagonists, making it a distinct starting point for lead optimization in cognition-related drug discovery.
- [1] BindingDB BDBM50509934 CHEMBL4557586. Binding Affinity Data for Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine at Histamine H3 Receptor. View Source
- [2] Bertoni, S., et al. (2007). In vitro pharmacology at human histamine H3 receptors and brain access of non-imidazole alkylpiperidine derivatives. PubMed. View Source
